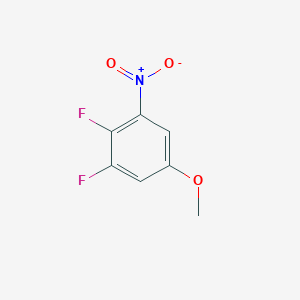

3,4-Difluoro-5-nitroanisole

描述

Structure

3D Structure

属性

IUPAC Name |

1,2-difluoro-5-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDPHYGYNIKBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 3,4 Difluoro 5 Nitroanisole

Precursor Chemistry and Strategic Starting Materials for Substituted Anisoles

For the synthesis of polysubstituted anisoles, common precursors include substituted phenols, nitrobenzenes, or halogenated aromatic compounds. For instance, the synthesis of 3-substituted anisoles can be achieved from the corresponding 3-substituted nitrobenzenes through nucleophilic aromatic substitution of the nitro group with sodium or potassium methoxide (B1231860). researchgate.net This highlights a general strategy where a nitro group can be displaced by a methoxy (B1213986) group, a key step in forming the anisole (B1667542) structure.

Heterocyclic aryne precursors also offer a powerful method for synthesizing substituted heterocycles, which can be analogous to the synthesis of substituted benzenoid systems. sigmaaldrich.com This approach allows for the introduction of various substituents onto an aromatic core through a common intermediate. While not directly applied to 3,4-Difluoro-5-nitroanisole in the provided context, the principles of using versatile precursors for building molecular complexity are relevant.

In the context of this compound, a logical starting material would be a difluoronitrobenzene derivative or a difluoroaniline that can be subsequently nitrated. The strategic placement of fluorine and nitro groups on the benzene (B151609) ring is paramount to the desired isomer's successful synthesis.

Methodologies for Aromatic Fluorination and Nitration in Anisole Systems

The introduction of fluorine and nitro groups onto an anisole ring are key transformations in the synthesis of this compound. These reactions require specific reagents and conditions to ensure the desired regioselectivity.

Aromatic Fluorination: The introduction of fluorine onto an aromatic ring can be achieved through several methods. Direct fluorination using elemental fluorine is often too reactive and lacks selectivity. More controlled methods involve the use of electrophilic fluorinating agents such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octanebis[tetrafluoroborate]). researchgate.netthieme-connect.de Another common method is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. Nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., nitro group or halogen) with a fluoride (B91410) source is also a viable strategy, particularly for activated aromatic systems.

Aromatic Nitration: Nitration of anisole and its derivatives is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The methoxy group of the anisole ring is a strong activating group and directs the incoming nitro group to the ortho and para positions. masterorganicchemistry.comnih.gov However, the steric hindrance of the methoxy group can influence the ortho/para ratio of the products. nih.gov In some cases, nitrosation followed by oxidation can be an alternative route to introduce a nitro group. researchgate.net The regioselectivity of nitration is a critical factor, and reaction conditions must be carefully controlled to obtain the desired isomer. For instance, the nitration of anisole in aqueous sulfuric acid shows varying ortho:para ratios depending on the acid concentration. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluorinated Nitroanisoles

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of fluorinated nitroanisoles. beilstein-journals.org This reaction typically involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group, and possesses a good leaving group, such as a halogen. researchgate.netcore.ac.uk

The mechanism proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uknih.gov The stability of this intermediate is crucial for the reaction to proceed.

Evaluation of Activating Groups and Leaving Group Effects in SNAr Reactions

Activating Groups: The presence of strong electron-withdrawing groups (EWGs) is essential for activating the aromatic ring towards nucleophilic attack. The nitro group (-NO₂) is a powerful activating group due to its strong -I (inductive) and -M (mesomeric) effects. These effects withdraw electron density from the aromatic ring, making it more susceptible to attack by nucleophiles. The activating group stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction.

Leaving Group Effects: In SNAr reactions, the nature of the leaving group can significantly influence the reaction rate. A good leaving group is one that can stabilize the negative charge it acquires upon departing from the aromatic ring. purechemistry.orglibretexts.org For halogens, the typical leaving group ability in SN2 reactions is I > Br > Cl > F. However, in SNAr reactions, the order is often reversed, with fluoride being an excellent leaving group (F > Cl > Br > I). nih.govstackexchange.com This is because the rate-determining step in many SNAr reactions is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. stackexchange.com The high electronegativity of fluorine strongly withdraws electron density from the ring, which stabilizes the transition state leading to the Meisenheimer complex and accelerates the reaction. stackexchange.com

The table below summarizes the relative reactivity of halogens as leaving groups in SNAr reactions.

| Leaving Group | Electronegativity | C-X Bond Strength | Leaving Group Ability in SNAr |

| F | 3.98 | High | Excellent |

| Cl | 3.16 | Moderate | Good |

| Br | 2.96 | Moderate | Moderate |

| I | 2.66 | Low | Fair |

Alkylation and Etherification Strategies for Methoxy Group Introduction

The introduction of the methoxy group to form the anisole structure is a crucial step. This can be achieved through various alkylation or etherification strategies.

A common method is the Williamson ether synthesis, where a phenoxide ion reacts with a methylating agent such as methyl iodide or dimethyl sulfate. This approach is suitable when starting from a substituted phenol (B47542) precursor.

Alternatively, as mentioned earlier, a methoxy group can be introduced via a nucleophilic aromatic substitution reaction where a suitable leaving group on the aromatic ring is displaced by a methoxide source, such as sodium methoxide. researchgate.net This is particularly effective when the aromatic ring is activated by electron-withdrawing groups.

Recent methods have also explored the introduction of a difluoro(methoxy)methyl group into aromatic rings, which can then potentially be transformed, although this is a more complex approach. nuph.edu.uaresearchgate.netnuph.edu.ua

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired product, this compound. Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact the rate and selectivity of SNAr reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are often preferred as they can solvate the cation of the nucleophile, leaving the anion more reactive. The use of nonpolar solvents can also be a key factor in achieving high regioselectivity in certain cases. semanticscholar.org

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures generally lead to faster reactions, but can also lead to the formation of undesired byproducts. The optimal temperature is often determined empirically.

Concentration: The concentration of reactants can influence the reaction rate and, in some cases, the product distribution.

Catalyst: While many SNAr reactions proceed without a catalyst, in some cases, phase-transfer catalysts can be employed to enhance the reaction rate, particularly when dealing with reactants in different phases. researchgate.net

The table below provides a general overview of how different reaction parameters can be optimized.

| Parameter | Objective | Considerations |

| Solvent | Enhance nucleophilicity, control regioselectivity | Polar aprotic solvents (e.g., DMSO, DMF) are common. Nonpolar solvents can influence regioselectivity. |

| Temperature | Increase reaction rate | Balance rate with potential for side reactions and decomposition. |

| Base | Deprotonate nucleophile, neutralize acid byproducts | Choice of base (e.g., K₂CO₃, NaH) depends on the nucleophile's pKa. |

| Concentration | Optimize reaction kinetics | Higher concentrations can increase rate but may lead to solubility issues or side reactions. |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making the process more efficient and cost-effective for industrial applications. researchgate.netscielo.brchemrxiv.org

Considerations for Synthetic Scale-Up in Academic and Preparative Contexts

Transitioning the synthesis of this compound from a small, laboratory-scale reaction to a larger, preparative-scale production—even within an academic or non-industrial context—requires careful consideration of several factors beyond simply increasing the quantity of reagents. The primary route to this compound involves the nucleophilic aromatic substitution (SNAr) of 3,4,5-trifluoronitrobenzene with a methoxide source. The challenges and necessary modifications for this scale-up can be categorized by examining the synthesis of the precursor, the core SNAr reaction, and the subsequent product purification.

Availability and Synthesis of the Key Precursor

The viability of any large-scale synthesis is contingent on the accessibility of its starting materials. The immediate precursor, 3,4,5-trifluoronitrobenzene, is commercially available but can be costly in large quantities. Therefore, a scalable synthesis of the precursor itself is a critical consideration.

One documented preparative-scale synthesis of 3,4,5-trifluoronitrobenzene starts from 6-nitro-2,3,4-trifluoroaniline. chemicalbook.comchemicalbook.com In a published example, 500 grams of the starting aniline (B41778) are used to produce 289 grams of 3,4,5-trifluoronitrobenzene, demonstrating the feasibility of this route on a significant scale. chemicalbook.comchemicalbook.com However, scaling this specific reaction, a reductive deamination (diazotization), presents several challenges:

Thermal Management: The diazotization reaction is often exothermic. researchgate.net Maintaining the specified temperature range of 45-75°C in a multi-liter N,N-dimethylformamide (DMF) solution requires a move from simple heating mantles to jacketed reactors with overhead stirring to ensure efficient and uniform heat transfer. chemicalbook.comresearchgate.net

Reagent Handling: The procedure involves the slow, controlled addition of a large volume of tert-butyl nitrite (B80452) (340 mL) over several hours. chemicalbook.com On a large scale, this necessitates the use of addition funnels or programmable syringe pumps to maintain a consistent rate and avoid dangerous temperature spikes.

Solvent and Work-up Volume: The reaction uses over a liter of DMF and is quenched with two liters of aqueous hydrochloric acid. chemicalbook.com Handling, transferring, and disposing of these large volumes of solvent and aqueous waste requires appropriate engineering controls and equipment not always present in a standard academic lab.

The Core Nucleophilic Aromatic Substitution (SNAr) Reaction

The conversion of 3,4,5-trifluoronitrobenzene to this compound via reaction with sodium methoxide is the key transformation. SNAr reactions on electron-deficient aromatic rings are typically efficient, but scaling them introduces new variables. vapourtec.com

Exothermicity and Mixing: The reaction of a strong nucleophile like sodium methoxide with an activated fluoroarene is exothermic. On a small scale, this exotherm is easily dissipated. On a larger scale, the decreased surface-area-to-volume ratio makes heat removal more difficult. Localized "hot spots" can occur if a solid reagent is added too quickly or if mixing is inefficient, potentially leading to side reactions or a runaway reaction. The preferred method for scale-up is the controlled, slow addition of a solution of sodium methoxide in methanol (B129727) to the substrate solution, combined with efficient overhead stirring and external cooling.

Solvent Choice: While dipolar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are excellent for SNAr reactions, their high boiling points make them difficult to remove on a large scale. d-nb.info Furthermore, they can be costly and present significant health risks. d-nb.info For a preparative synthesis, exploring alternative solvents that are easier to remove via distillation and are more environmentally benign is a worthwhile consideration, though this may require re-optimization of reaction conditions.

Reaction Monitoring: Reliance on thin-layer chromatography (TLC) may be insufficient for tracking a large-scale reaction where homogeneity can be an issue. Taking aliquots for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) provides more accurate, quantitative data on reaction progress and the formation of any impurities.

Work-up and Purification

Purification is often the most significant bottleneck in scaling up a synthesis. Methods that are convenient for milligram quantities become impractical for hundreds of grams.

Aqueous Work-up: Large-scale liquid-liquid extractions are physically demanding and time-consuming. The use of large separatory funnels or continuous liquid-liquid extractors may be necessary. The potential for emulsion formation also increases with volume.

Purification Strategy: Flash column chromatography is generally not a viable option for purifying multi-hundred-gram quantities of the final product due to the massive amounts of silica (B1680970) gel and solvent required. The preferred methods for preparative-scale purification are:

Recrystallization: If this compound is a solid, recrystallization is the most effective and economical method for achieving high purity on a large scale.

Distillation: As a liquid, the precursor 3,4,5-trifluoronitrobenzene can be purified by distillation. chemicalbook.comchemicalbook.com If this compound is a thermally stable liquid with a suitable boiling point, vacuum distillation would be a highly effective purification technique at a preparative scale. The use of steam distillation for the precursor highlights a scalable purification technique that avoids high temperatures and large volumes of organic solvents for removal. chemicalbook.com

The following table summarizes the key differences and considerations when moving from a laboratory to a preparative scale for the synthesis of this compound.

| Parameter | Laboratory Scale (mg to g) | Preparative Scale (>100 g) | Key Considerations & Solutions |

| Precursor Synthesis | Often purchased directly. | May require in-house synthesis from earlier precursors. | Evaluate cost vs. time for in-house synthesis. The synthesis of 3,4,5-trifluoronitrobenzene has been demonstrated on a 500 g scale. chemicalbook.com |

| Heat Management | Stir plate with oil bath; exotherms easily dissipate. | Jacketed reactor with overhead stirrer and external cooling. | The surface-area-to-volume ratio decreases, making heat removal critical to prevent side reactions or runaway conditions. |

| Reagent Addition | Manual addition of solids or liquids via pipette/syringe. | Controlled addition via addition funnel or pump; solids often added as solutions. | Ensures homogeneity, prevents localized hot spots, and allows for better control of reaction temperature. |

| Solvent Selection | High-boiling aprotic solvents (DMF, DMSO) are common for SNAr. | Ease of removal and cost are critical. Lower boiling solvents are preferred if effective. | Large volumes of high-boiling solvents are difficult and energy-intensive to remove. d-nb.info |

| Reaction Monitoring | Thin-Layer Chromatography (TLC). | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). | Provides more quantitative and reliable data on conversion and impurity profiles. |

| Work-up | Small separatory funnels. | Large separatory funnels or specialized extraction equipment. | Managing large volumes and potential emulsions requires robust equipment and techniques. |

| Purification | Flash column chromatography. | Recrystallization (for solids) or distillation (for liquids). | Chromatography is not economically or practically scalable for large quantities. Steam distillation was effectively used for the precursor. chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 3,4 Difluoro 5 Nitroanisole

Reactivity of the Aromatic Nitro Group: Reduction and Subsequent Transformations

The nitro group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. Its most common transformation is reduction to an amino group, which provides a gateway to a wide range of further chemical modifications.

The reduction of the nitro group in fluorinated nitroaromatic compounds to form the corresponding aniline (B41778) is a well-established and synthetically useful transformation. nih.govwikipedia.org This conversion drastically changes the electronic nature of the aromatic ring, turning the strongly deactivating nitro group into a strongly activating amino group. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. wikipedia.orgtotal-synthesis.com Other reducing agents such as metal hydrides or metals in acidic media (e.g., Sn/HCl, Fe/HCl) can also be employed. total-synthesis.com For instance, the reduction of similar fluoronitrobenzene compounds is a key step in the synthesis of pharmaceuticals and agrochemicals. rsc.org

A notable method for the reduction of nitro groups in the presence of other functional groups is the Zinin reduction, which utilizes sulfide (B99878) sources and can offer high selectivity. acs.org Once the nitro group is reduced to an aniline (3,4-difluoro-5-methoxyaniline), this new functional group opens up numerous possibilities for subsequent transformations, including diazotization to form diazonium salts, which are versatile intermediates for introducing a variety of other functional groups. core.ac.uk

| Reaction Type | Reagents/Conditions | Product | Reference(s) |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 3,4-Difluoro-5-methoxyaniline | wikipedia.orgtotal-synthesis.com |

| Metal/Acid Reduction | Sn/HCl or Fe/HCl | 3,4-Difluoro-5-methoxyaniline | total-synthesis.com |

| Zinin Reduction | Na₂S / (NH₄)₂S | 3,4-Difluoro-5-methoxyaniline | acs.org |

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are fundamentally challenging on the 3,4-difluoro-5-nitroanisole ring. msu.eduuomustansiriyah.edu.iq The cumulative electron-withdrawing effects of the nitro group and the two fluorine atoms render the aromatic ring extremely electron-deficient, or "deactivated." msu.eduquora.com

The nitro group deactivates the ring by both a strong inductive effect (-I) and a powerful resonance effect (-M), withdrawing electron density from the entire π-system. quora.comrsc.org This significantly reduces the ring's nucleophilicity, making it less reactive towards electrophiles. total-synthesis.com The fluorine atoms also contribute to this deactivation through their strong inductive electron withdrawal. While the methoxy (B1213986) group is typically an activating, ortho-, para-director via its resonance donation (+M) effect, its influence is overwhelmed by the combined deactivating power of the three other substituents. numberanalytics.com Therefore, forcing electrophilic substitution would require extremely harsh reaction conditions, which are often not feasible and may lead to degradation of the molecule. msu.edu

Influence of Fluorine Substituents on Aromatic Ring Activation and Reactivity

While the fluorine atoms contribute to the deactivation of the ring towards electrophiles, they are instrumental in activating the ring for nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction mechanism, the electron-deficient aromatic ring acts as an electrophile, attacked by a nucleophile. synquestlabs.com The strong electron-withdrawing nitro group, positioned ortho and para to the fluorine atoms, is crucial for this activation. It stabilizes the negatively charged intermediate formed during the reaction. wikipedia.org

The fluorine atoms themselves are excellent leaving groups in SNAr reactions, a characteristic feature of activated aryl fluorides. core.ac.uk The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is opposite to their leaving group ability in aliphatic substitution (SN1/SN2). masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile to form the intermediate, not the cleavage of the carbon-halogen bond. mdpi.com

In compounds like 2,4-difluoronitrobenzene, the fluorine atom ortho to the nitro group is generally more reactive towards nucleophiles than the one at the para position. masterorganicchemistry.com By analogy, in this compound, the fluorine at C-4 (ortho to the nitro group) would be expected to be more susceptible to nucleophilic attack than the fluorine at C-3 (meta to the nitro group). This regioselectivity allows for the controlled, sequential displacement of the fluorine atoms by various nucleophiles such as amines, alkoxides, and thiols. byjus.com

Reactivity of the Methoxy Group: Cleavage and Derivatization Pathways

The methoxy group in this compound is an aryl methyl ether. The cleavage of the C-O ether bond is a key derivatization pathway, converting the anisole (B1667542) into a phenol (B47542). This transformation is typically achieved under strong acidic conditions. wikipedia.orgnih.gov Reagents like concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) are effective. The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion on the methyl group in an SN2 reaction. nih.gov

Lewis acids, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), are also powerful reagents for cleaving aryl methyl ethers. rsc.orgrsc.org The choice of reagent can sometimes allow for selective demethylation in the presence of other functional groups. rsc.org The presence of electron-withdrawing groups on the aromatic ring, as in this compound, makes the ether bond particularly stable, often requiring harsh conditions for cleavage. springernature.com However, the conversion to the corresponding phenol (3,4-difluoro-5-nitrophenol) would provide another handle for further functionalization.

| Reaction Type | Typical Reagents | Product | Reference(s) |

| Acid-Catalyzed Cleavage | HBr or HI | 3,4-Difluoro-5-nitrophenol | wikipedia.orgnih.gov |

| Lewis Acid-Mediated Cleavage | AlCl₃ or BBr₃ | 3,4-Difluoro-5-nitrophenol | rsc.orgrsc.org |

Mechanistic Studies of Aromatic Substitution Reactions Involving Halogens and Nitro Groups

The primary substitution pathway for this compound is the nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This mechanism is distinct from the SN1 and SN2 pathways seen in aliphatic chemistry.

The classical SNAr reaction is a two-step addition-elimination process. mdpi.com

Addition Step: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. synquestlabs.commasterorganicchemistry.com The stability of this complex is crucial, and it is significantly enhanced by the presence of strong electron-withdrawing groups (like the nitro group) at positions ortho and/or para to the site of attack. wikipedia.org

Elimination Step: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. mdpi.com

For most activated systems, the initial addition of the nucleophile to form the Meisenheimer complex is the slow, rate-determining step. masterorganicchemistry.commdpi.com

The Meisenheimer complex is the key reaction intermediate in the stepwise SNAr mechanism. synquestlabs.com It is a cyclohexadienyl anion with the nucleophile and the leaving group both attached to the same sp³-hybridized carbon. core.ac.uk Its stability directly impacts the reaction rate. For this compound, attack at C-4 would place the negative charge of the intermediate in locations where it can be delocalized by the powerful resonance effect of the nitro group at C-5.

Recent mechanistic studies, employing kinetic isotope effects (KIEs) and computational methods like Density Functional Theory (DFT), have challenged the universality of the two-step mechanism. nih.govacs.org Some SNAr reactions, particularly with less-activating substrates or different leaving groups, may proceed through a single, concerted transition state (a "Meisenheimer transition state") rather than a stable intermediate. nih.govnih.gov In these concerted SNAr reactions, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. Whether the reaction of this compound is stepwise or concerted would depend on the specific nucleophile and reaction conditions, but the presence of the strongly activating nitro group and the fluoride (B91410) leaving group makes the formation of a discrete Meisenheimer intermediate highly plausible. nih.gov

Pathways for Directed Derivatization and Functionalization of the Compound

The functional groups of this compound offer several distinct pathways for directed derivatization:

Functionalization via the Nitro Group: The most direct pathway is the reduction of the nitro group to an amine, yielding 3,4-difluoro-5-methoxyaniline. This aniline can undergo a host of subsequent reactions. For example, it can be acylated, alkylated, or converted into a diazonium salt, which can then be substituted by a wide variety of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

Functionalization via Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms serve as handles for introducing nucleophiles. Due to the activating effect of the nitro group, the fluorine at the C-4 position is expected to be the most reactive. This allows for selective mono-substitution with nucleophiles like amines, alkoxides, or thiols. Under more forcing conditions, the second fluorine at C-3 could potentially be replaced as well, allowing for the synthesis of di-substituted products.

Functionalization via the Methoxy Group: Cleavage of the methoxy group using strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃) yields 3,4-difluoro-5-nitrophenol. The resulting phenolic hydroxyl group can then be alkylated, acylated, or used in other reactions characteristic of phenols, adding another layer of possible derivatization.

These three primary pathways can be used in various combinations to synthesize a diverse library of complex molecules from the this compound starting material.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural analysis of 3,4-Difluoro-5-nitroanisole, offering detailed insights into the ¹H, ¹³C, and ¹⁹F nuclei. The presence of fluorine atoms provides an additional, highly sensitive NMR-active nucleus that is invaluable for confirming the substitution pattern on the aromatic ring.

Due to the limited availability of published experimental spectra for this compound, the following data and interpretations are based on established spectroscopic principles and analysis of structurally analogous compounds.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals for the two aromatic protons and the three methoxy (B1213986) protons.

Aromatic Region : The two protons on the benzene (B151609) ring (H-2 and H-6) are chemically non-equivalent and are expected to appear as distinct signals.

H-6 : This proton is ortho to the nitro group and is expected to be the most downfield of the aromatic signals due to the strong electron-withdrawing nature of the nitro group. It should appear as a doublet of doublets (dd) due to coupling with H-2 (a small meta coupling, ⁴JHH) and the fluorine at position 4 (a meta coupling, ⁴JHF).

H-2 : This proton is ortho to the methoxy group. It is expected to appear as a doublet of doublets (dd) due to coupling with H-6 (⁴JHH) and the fluorine at position 3 (an ortho coupling, ³JHF).

Aliphatic Region : The methoxy group (-OCH₃) protons are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 7.6 - 7.8 | dd | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 6-8 Hz |

| H-2 | 7.1 - 7.3 | dd | ⁴JHH ≈ 2-3 Hz, ³JHF ≈ 9-11 Hz |

| -OCH₃ | 3.9 - 4.1 | s | N/A |

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and one for the methoxy carbon. The key feature of this spectrum will be the large coupling constants between the carbon atoms and the directly bonded fluorine atoms (¹JCF) and smaller couplings to more distant fluorines (²JCF, ³JCF).

C-3 and C-4 : These carbons are directly attached to fluorine atoms and will exhibit the largest one-bond C-F coupling, appearing as doublets with large splitting. Their chemical shifts are significantly influenced by both the fluorine and adjacent substituents.

C-5 : This carbon is bonded to the nitro group and will be deshielded, though its signal will be split by coupling to the adjacent fluorine at C-4 (²JCF).

C-1 : Attached to the methoxy group, this carbon's resonance will be a doublet of doublets due to coupling with both F-3 (²JCF) and F-4 (³JCF).

C-2 and C-6 : These carbons bearing protons will also show couplings to the fluorine atoms.

-OCH₃ Carbon : The methoxy carbon will appear as a singlet in the aliphatic region of the spectrum.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-4 | 150 - 155 | d | ¹JCF ≈ 240-260 Hz |

| C-3 | 145 - 150 | d | ¹JCF ≈ 240-260 Hz |

| C-5 | 140 - 145 | d | ²JCF ≈ 15-25 Hz |

| C-1 | 135 - 140 | dd | ²JCF ≈ 10-15 Hz, ³JCF ≈ 3-7 Hz |

| C-2 | 115 - 120 | d | ²JCF ≈ 20-30 Hz |

| C-6 | 110 - 115 | d | ³JCF ≈ 3-7 Hz |

| -OCH₃ | 56 - 58 | s | N/A |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at the C-3 and C-4 positions. nih.govrsc.orgchemrxiv.org

F-3 and F-4 : The two fluorine nuclei will be coupled to each other (an ortho ³JFF coupling) and to the neighboring aromatic protons. F-3 will couple to H-2 (³JHF), and F-4 will couple to H-6 (⁴JHF). This will result in each fluorine signal appearing as a doublet of doublets. The chemical shifts are sensitive to the electronic effects of the ortho and para substituents.

Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-3 | -130 to -140 | dd | ³JFF ≈ 20-25 Hz, ³JHF ≈ 9-11 Hz |

| F-4 | -135 to -145 | dd | ³JFF ≈ 20-25 Hz, ⁴JHF ≈ 6-8 Hz |

To unequivocally assign all proton and carbon signals and confirm the structure, several 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) : This experiment would show a correlation cross-peak between the two aromatic protons, H-2 and H-6, confirming their meta-coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would definitively link the H-2 signal to the C-2 resonance, the H-6 signal to the C-6 resonance, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

From the methoxy protons to C-1.

From H-2 to C-4 and C-6.

From H-6 to C-4 and C-2. These correlations would piece together the molecular framework, confirming the substitution pattern of the methoxy, nitro, and fluoro groups on the aromatic ring.

Vibrational Spectroscopy for Molecular Fingerprinting and Dynamic Analysis

Vibrational spectroscopy, particularly FTIR, provides a molecular fingerprint by probing the vibrational modes of the molecule's functional groups.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Nitro Group (NO₂) Vibrations : The most intense and characteristic bands in the spectrum will be from the asymmetric and symmetric stretching vibrations of the nitro group.

C-F Vibrations : Strong absorption bands corresponding to the C-F stretching modes are expected in the fingerprint region.

C-O-C (Ether) Vibrations : Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage will be present.

Aromatic Ring Vibrations : Several bands will correspond to C=C stretching within the aromatic ring and C-H stretching and bending modes.

Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch | NO₂ | 1520 - 1560 | Strong |

| Symmetric Stretch | NO₂ | 1340 - 1370 | Strong |

| Asymmetric Stretch | C-O-C | 1230 - 1270 | Strong |

| Symmetric Stretch | C-O-C | 1020 - 1060 | Medium |

| Stretch | C-F | 1100 - 1250 | Strong |

| Stretch | Aromatic C=C | 1450 - 1600 | Medium-Weak |

| Stretch | Aromatic C-H | 3000 - 3100 | Medium-Weak |

| Stretch | Aliphatic C-H (-OCH₃) | 2850 - 2960 | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes, offering a unique "fingerprint" for identification. researchgate.net For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to its distinct functional groups. The strong electronegativity of the nitro group, combined with the presence of fluorine atoms and the anisole (B1667542) moiety, results in a unique spectral signature. nih.gov

Key vibrational modes anticipated in the Raman spectrum include:

Nitro (NO₂) Group Vibrations: Symmetrical and asymmetrical stretching modes of the nitro group are typically strong and appear in the 1300-1600 cm⁻¹ region. The symmetric stretch is particularly intense in nitroaromatic compounds. nih.gov

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations, including C-C stretching modes around 1400-1600 cm⁻¹ and ring breathing modes near 1000 cm⁻¹.

C-F Vibrations: The carbon-fluorine stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

Anisole Group Vibrations: Vibrations associated with the O-CH₃ group, such as C-O stretching and CH₃ rocking/stretching modes, would also be present.

The precise positions of these bands can be influenced by intramolecular interactions between the adjacent functional groups. aip.org

Table 1: Expected Characteristic Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Symmetric Stretch | ~1330 - 1370 |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1560 |

| Aromatic Ring | C=C Stretch | ~1580 - 1620 |

| Aromatic Ring | Ring Breathing | ~1000 - 1030 |

| C-F | Stretch | ~1100 - 1300 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and elucidating its structure through analysis of its fragmentation patterns. When this compound is analyzed, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation of nitroaromatic compounds in a mass spectrometer is often predictable. libretexts.org For o-nitroanisole, dissociation occurs primarily through the loss of CH₂O and NO. dtic.mil Similar pathways can be anticipated for this compound. The energetically unstable molecular ion breaks into smaller, more stable charged fragments. libretexts.org Common fragmentation pathways would likely involve the loss of:

NO₂ radical (loss of 46 Da)

NO radical (loss of 30 Da)

CH₃ radical (loss of 15 Da) from the methoxy group

CH₂O (formaldehyde) (loss of 30 Da) via rearrangement

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₇H₅F₂NO₃)

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Description |

|---|---|---|

| [C₇H₅F₂NO₃]⁺ | 189 | Molecular Ion (M⁺) |

| [C₇H₅F₂O₂]⁺ | 159 | Loss of NO |

| [C₇H₅F₂O]⁺ | 143 | Loss of NO₂ |

| [C₆H₂F₂NO₂]⁺ | 174 | Loss of CH₃ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is crucial for unambiguously determining the elemental composition of a compound. This technique can differentiate between molecules that have the same nominal mass but different chemical formulas. For this compound (C₇H₅F₂NO₃), HRMS would be used to confirm its exact mass against the theoretical calculated value, thereby verifying its elemental formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅F₂NO₃ |

| Theoretical Exact Mass | 189.0237 Da |

| Hypothetical Measured Mass | 189.0235 Da |

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov If suitable crystals of this compound can be grown, XRD analysis would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. mdpi.com

This analysis would confirm the substitution pattern on the benzene ring and reveal the orientation of the nitro and methoxy groups relative to the ring. In many nitrobenzene derivatives, the nitro group is nearly coplanar with the aromatic ring to maximize conjugation, though steric hindrance from adjacent substituents can cause some twisting. nih.govmdpi.com The crystal packing, which describes how molecules are arranged in the unit cell, would also be elucidated, revealing any intermolecular interactions such as π–π stacking or dipole-dipole forces. researchgate.net

Table 4: Expected Structural Parameters from XRD Analysis (based on related nitrobenzene structures)

| Structural Parameter | Expected Value |

|---|---|

| C-N Bond Length | ~1.47 - 1.49 Å |

| N-O Bond Length | ~1.21 - 1.23 Å |

| C-F Bond Length | ~1.34 - 1.36 Å |

| C(aromatic)-O Bond Length | ~1.35 - 1.37 Å |

| O-N-O Bond Angle | ~123° - 125° |

Elemental Analysis for Precise Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in a sample. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula to verify the compound's purity and composition.

The analysis of fluorinated compounds can present challenges due to the high reactivity of fluorine, which can affect the analytical system. thermofisher.com Specialized reagents or instrument configurations are often employed to trap fluorine and prevent interference, ensuring accurate results. thermofisher.comelementar.com

Table 5: Elemental Composition of this compound (C₇H₅F₂NO₃)

| Element | Theoretical Mass % | Hypothetical Experimental % |

|---|---|---|

| Carbon (C) | 44.46% | 44.41% |

| Hydrogen (H) | 2.66% | 2.68% |

Chromatographic Techniques for Purity Assessment and Separation

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is exceptionally well-suited for assessing the purity of this compound and for separating it from any isomers or impurities that may be present from the synthesis process. researchgate.net The separation of positional isomers of nitroanisoles can be effectively achieved using capillary GC. researchgate.netvurup.sk

A sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of compounds between the mobile and stationary phases. For a polar molecule like this compound, a mid- to high-polarity column (e.g., those with cyanopropyl or polyethylene glycol phases) would likely provide the best separation. Detection can be accomplished using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (GC-MS) for definitive identification of the peak. mdpi.com

Table 6: Typical Gas Chromatography (GC) Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Mid-polarity (e.g., DB-17ms or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 280°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Expected Outcome | A single major peak indicating high purity |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. For novel or specialized compounds such as this compound, developing a robust HPLC method is crucial for purity assessment, impurity profiling, and quality control during synthesis and formulation. While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, methodologies can be extrapolated from the analysis of structurally similar nitroaromatic compounds, such as 3,4-difluoronitrobenzene. mdpi.com

The inherent characteristics of this compound, including its aromatic nitro structure, suggest that reversed-phase HPLC (RP-HPLC) would be the most effective separation mode. This is due to the non-polar nature of the benzene ring, making it well-suited for interaction with a non-polar stationary phase.

Method Development Considerations:

A typical HPLC system for the analysis of this compound would consist of a pump, an injector, a column, a detector, and a data acquisition system. basicmedicalkey.com The development of a specific method would involve the systematic optimization of several key parameters:

Stationary Phase: An octadecylsilane (ODS or C18) column is a common and effective choice for the separation of nitroaromatic compounds due to its hydrophobic nature. basicmedicalkey.com Columns with a particle size of 3 µm or 5 µm are frequently used to achieve a balance between resolution and backpressure. basicmedicalkey.com

Mobile Phase: A mixture of an organic solvent and water or an aqueous buffer is typically employed as the mobile phase in RP-HPLC. Acetonitrile (B52724) and methanol (B129727) are common organic modifiers. The ratio of the organic solvent to the aqueous phase is a critical parameter that influences the retention time of the analyte. For nitroaromatic compounds, a gradient elution, where the composition of the mobile phase is changed over time, can be beneficial for separating impurities with different polarities.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A typical flow rate for analytical HPLC is in the range of 0.5 to 2.0 mL/min.

Detection: Given the presence of the nitrobenzene chromophore, a UV-Vis detector is a suitable and widely used choice for the detection of this compound. basicmedicalkey.comresearchgate.net The wavelength of maximum absorbance (λmax) for similar nitroaromatic compounds is often in the UV range, and a photodiode array (PDA) detector can be used to acquire the full UV spectrum of the analyte, aiding in peak identification and purity assessment.

Hypothetical HPLC Method Parameters:

The following tables outline potential starting conditions for the HPLC analysis of this compound, based on methods for related compounds. These parameters would require further optimization and validation for a specific analytical application.

Table 1: Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 260 nm |

Table 2: Suitability Test Parameters

| Parameter | Acceptance Criteria |

|---|---|

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Research Findings on Analogous Compounds:

Studies on the HPLC analysis of related nitroaromatic compounds provide valuable insights. For instance, in the analysis of p-nitrochlorobenzene, a reversed-phase HPLC method was developed using a Hitachi gel #3056 column (4.0 mm I.D. x 150 mm) with a mobile phase of 2-propanol:water (40:60, v/v) at a flow rate of 0.8 mL/min and a column temperature of 50°C, with UV detection at 270 nm. nih.gov This method successfully separated various nitrobenzene and nitrotoluene isomers. nih.gov

Furthermore, the determination of nitrophenol isomers has been achieved using a reverse-phase column with 40% aqueous acetonitrile as the eluent in an isocratic elution. researchgate.net These examples highlight the versatility of RP-HPLC for the analysis of compounds containing a nitro group on an aromatic ring. The development of a robust and reliable HPLC method is a critical step in ensuring the quality and purity of this compound for any research or industrial application.

Computational and Theoretical Investigations of 3,4 Difluoro 5 Nitroanisole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies focused on the quantum chemical calculations for the electronic structure and molecular geometry optimization of 3,4-Difluoro-5-nitroanisole. While the methodologies for such investigations are well-established, specific results such as optimized bond lengths, bond angles, and dihedral angles for this particular compound are not publicly available.

Density Functional Theory (DFT) Approaches

No specific Density Functional Theory (DFT) studies detailing the electronic structure or geometry of this compound have been found in the surveyed literature. DFT is a widely used computational method for predicting the properties of molecules, often employing functionals like B3LYP to provide a balance between accuracy and computational cost. Such a study on this compound would typically involve the calculation of its ground state energy, electron density distribution, and optimized molecular geometry. However, at present, these specific computational results are not documented in available research.

Ab Initio Methods

Similarly, there is a lack of published research employing ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), to investigate this compound. These methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are fundamental in computational chemistry for obtaining accurate wavefunctions and energies. The absence of such studies means that key electronic properties and a precise, theoretically determined geometry for this molecule are not available.

Basis Set Selection and Computational Efficiency Considerations

In the absence of specific computational studies on this compound, a discussion on basis set selection remains general. The choice of a basis set is a critical aspect of any quantum chemical calculation, balancing the desired accuracy with computational expense. For a molecule like this compound, which contains atoms from the first and second periods, Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) would be appropriate starting points. The inclusion of polarization functions (d,p) is generally necessary to accurately describe the bonding involving atoms like fluorine and oxygen. Diffuse functions might also be considered to better represent the electron density of the electronegative atoms and the nitro group. However, without actual computational data, the optimal balance between accuracy and efficiency for this specific molecule has not been determined.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

No specific Molecular Electrostatic Potential (MEP) maps or detailed charge distribution analyses for this compound were found in the public domain. An MEP map for this molecule would be expected to show negative potential (red and yellow regions) around the electronegative oxygen atoms of the nitro group and the fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue regions) would likely be located around the hydrogen atoms of the benzene (B151609) ring. A quantitative charge distribution analysis, such as one derived from Natural Bond Orbital (NBO) or Mulliken population analysis, would provide specific atomic charges, but this information is not available from existing research.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

There are no available studies that apply Frontier Molecular Orbital (FMO) theory to predict the reactivity of this compound. FMO theory is a powerful tool for understanding chemical reactions by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Analysis and Reactivity Correlation

Specific values for the HOMO and LUMO energies, as well as the HOMO-LUMO energy gap for this compound, have not been reported in the scientific literature. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a molecule with electron-withdrawing groups like nitro and fluoro substituents, the LUMO energy is expected to be relatively low, making the molecule a good electron acceptor. The HOMO energy would be influenced by the interplay of the electron-donating methoxy (B1213986) group and the withdrawing effects of the other substituents. Without computational data, a quantitative analysis of its reactivity based on FMO theory cannot be provided.

Theoretical Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Through methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), it is possible to calculate various spectroscopic parameters with a high degree of accuracy, aiding in structural elucidation and characterization. rsc.org These in silico predictions are invaluable, especially when experimental data is scarce or when comparing candidate structures. chemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure determination. Computational models, primarily using DFT, can predict the chemical shifts (δ) for NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. nih.govnih.gov The process involves optimizing the molecule's 3D geometry at a chosen level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set) and then calculating the magnetic shielding tensors for each atom. researchgate.net These absolute shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C, calculated at the same level of theory.

For this compound, theoretical predictions would provide distinct chemical shifts for the aromatic proton, the methoxy protons, and the various carbon and fluorine atoms, reflecting their unique electronic environments influenced by the electron-withdrawing nitro and fluoro groups. Such predictions are crucial for assigning peaks in an experimental spectrum. nih.gov Machine learning models trained on large datasets of DFT-calculated and experimental shifts are also emerging as a rapid alternative for accurate predictions. chemrxiv.orgnih.gov

Below is an illustrative table of predicted NMR chemical shifts for this compound, representing typical output from a DFT calculation.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound Note: These values are representative examples generated from computational models and are not experimental data.

| Atom Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ¹H (Aromatic) | 7.5 - 7.8 |

| ¹H (Methoxy, -OCH₃) | 3.9 - 4.1 |

| ¹³C (C-OCH₃) | 150 - 155 |

| ¹³C (C-F) | 145 - 150 (with C-F coupling) |

| ¹³C (C-NO₂) | 140 - 145 |

| ¹³C (C-H) | 110 - 115 |

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency analysis, typically performed after a geometry optimization, calculates the harmonic vibrational frequencies corresponding to these modes. readthedocs.io This analysis not only predicts the positions of absorption bands in an IR or Raman spectrum but also helps to characterize the nature of the molecular motion associated with each frequency (e.g., stretching, bending). mdpi.com

For this compound, key predicted vibrations would include:

C-F stretching modes: Typically found in the 1100-1300 cm⁻¹ region.

NO₂ stretching modes: Asymmetric and symmetric stretches, usually appearing around 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

C-H stretching and bending modes: Aromatic C-H stretches above 3000 cm⁻¹ and out-of-plane bends at lower frequencies.

-OCH₃ group vibrations: C-H stretching and bending modes associated with the methoxy group.

Aromatic ring vibrations: C=C stretching modes in the 1400-1600 cm⁻¹ range.

A frequency calculation also confirms that the optimized geometry corresponds to a true energy minimum, which is verified by the absence of imaginary frequencies. readthedocs.io

Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound Note: These values are representative examples generated from computational models and are not experimental data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3150 |

| Methoxy C-H Stretch | 2950 - 3050 |

| Asymmetric NO₂ Stretch | 1530 - 1560 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Symmetric NO₂ Stretch | 1340 - 1370 |

| C-F Stretch | 1150 - 1250 |

Theoretical Studies on Reaction Pathways and Mechanistic Insights

Theoretical chemistry is instrumental in exploring the mechanisms of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to probe experimentally. For an activated aromatic system like this compound, studies would likely focus on reactions such as nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net

The potential energy surface (PES) is a conceptual map of the energy of a molecular system as a function of its geometry. By performing a "relaxed" PES scan, chemists can model the energy changes as a reaction proceeds along a defined reaction coordinate, such as the breaking or forming of a bond. mdpi.com For the SNAr reaction of this compound with a nucleophile, a key reaction coordinate would be the distance between the nucleophile and the carbon atom undergoing attack. The scan would reveal the energy profile, including the formation of any intermediates, such as the Meisenheimer complex, and the energy barriers between them. researchgate.net This analysis helps to identify the rate-limiting step of the reaction. mdpi.com

A transition state (TS) represents the highest energy point along a reaction pathway. Computational methods can precisely locate the geometry of a TS. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. mdpi.com

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This computation maps the minimum energy path downhill from the transition state, confirming that it correctly connects the reactant and product states (or intermediates). This rigorous confirmation is essential for validating a proposed reaction mechanism. mdpi.com For fluorinated nitroaromatic compounds, theoretical studies show that the substitution of a fluorine atom often proceeds through a stable intermediate (the σ-adduct), whereas the substitution of chlorine can be a single-step process where the adduct is a transition state. mdpi.com

Intermolecular Interactions and Crystal Packing in the Solid State: A Theoretical Perspective

The arrangement of molecules in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular interactions. ias.ac.in Understanding these interactions is fundamental to the field of crystal engineering and predicting the physical properties of a solid. nih.gov For this compound, the primary intermolecular interactions expected to dictate its crystal structure are:

Dipole-Dipole Interactions: The highly polar nitro group (-NO₂) and the C-F bonds create significant molecular dipoles, leading to strong electrostatic interactions.

Weak Hydrogen Bonds: Interactions of the type C-H···O and C-H···F are expected, where the aromatic and methoxy hydrogens act as donors and the oxygen atoms of the nitro group and the fluorine atoms act as acceptors.

π-π Stacking: The electron-deficient aromatic ring, due to the presence of nitro and fluoro substituents, may engage in stacking interactions with neighboring rings.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Extensive research into publicly available scientific literature and chemical databases did not yield specific studies on the molecular dynamics simulations, conformational analysis, or dynamic behavior of this compound. While computational and theoretical studies, including molecular dynamics simulations, are frequently employed to understand the structure, dynamics, and properties of related nitroaromatic and fluorinated compounds, specific research focusing on this compound appears to be limited or not publicly documented.

Therefore, a detailed analysis based on dedicated molecular dynamics simulations for this particular compound, including data on conformational preferences, dihedral angle distributions, and dynamic behavior, cannot be provided at this time.

Applications and Synthetic Utility in Contemporary Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The primary utility of 3,4-difluoro-5-nitroanisole stems from its role as a versatile scaffold for constructing more elaborate molecules. The electron-deficient nature of the benzene (B151609) ring, due to the fluorine and nitro groups, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.netyoutube.com This class of reactions is fundamental in organic synthesis for forming carbon-heteroatom and carbon-carbon bonds.

Key transformations involving this intermediate include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the ring are excellent leaving groups in SNAr reactions, especially when activated by the para-nitro group. This allows for the sequential and often regioselective replacement of the fluorine atoms with a wide range of nucleophiles, such as amines, alcohols, and thiols. nih.govresearchgate.net This stepwise functionalization is crucial for building complex substitution patterns on the aromatic ring.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2). nih.gov This transformation is a cornerstone of synthetic chemistry as it introduces a versatile functional group that can undergo a vast number of subsequent reactions, including diazotization, acylation, and alkylation, further expanding the molecular complexity.

Modulation of Reactivity: The combination of the methoxy (B1213986) (-OCH3), fluoro, and nitro groups allows for fine-tuning of the electronic properties and reactivity of the molecule and its derivatives.

The ability to perform these transformations makes compounds like this compound indispensable in multi-step syntheses where precise control over the molecular architecture is required.

Precursor in the Development of Pharmaceuticals and Agrochemicals

Fluorinated organic compounds are of immense interest in the life sciences due to the unique properties that fluorine atoms impart to molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nbinno.com Aromatic nitro compounds are also crucial building blocks in the synthesis of many bioactive molecules and pharmaceuticals. mdpi.comnih.gov

This compound serves as a precursor in these fields by providing a pre-functionalized aromatic ring that can be elaborated into target drug candidates and agrochemicals.

In Pharmaceuticals: The difluoro-nitro-aromatic motif is a key component in the synthesis of various therapeutic agents. For instance, related fluorinated and nitrated structures are used to synthesize kinase inhibitors for cancer therapy and agents targeting other biological pathways. nih.gov The synthesis often involves the displacement of a fluorine atom with a nitrogen-containing heterocycle or another key pharmacophore, followed by the reduction of the nitro group to an amine, which is then further functionalized.

In Agrochemicals: In the agrochemical sector, fluorinated compounds are used to develop advanced herbicides, fungicides, and insecticides. nbinno.comnih.gov The introduction of fluorine can enhance the efficacy and selectivity of the active ingredient. The synthetic pathways to these complex agrochemicals can utilize difluoronitro-aromatic intermediates as starting points for building the final molecular structure.

Building Block for the Synthesis of Functional Materials and Specialty Chemicals

The application of this compound extends beyond the life sciences into the realm of materials science. The incorporation of fluorine into organic molecules can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, specific optical properties, or unique electronic characteristics. nbinno.com

Polymer Chemistry: Fluorinated aromatic compounds can be used as monomers or building blocks for high-performance polymers. These polymers often exhibit desirable properties such as thermal resistance, chemical inertness, and low surface energy.

Electronic Materials: The electron-withdrawing nature of the substituents on this compound makes it and its derivatives interesting for applications in organic electronics. They can serve as building blocks for creating electron-deficient materials used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). european-mrs.comrsc.org

Specialty Dyes and Pigments: The nitroaromatic core is a classic chromophore. By modifying the structure through substitution reactions, it is possible to synthesize specialty dyes with tailored absorption and emission properties.

Contribution to the Development of Novel Synthetic Methodologies

The specific reactivity of poly-functionalized aromatic compounds like this compound contributes to the advancement of synthetic organic chemistry. The study of their reactions helps chemists to better understand the principles of regioselectivity and reactivity in nucleophilic aromatic substitution.

The presence of multiple, distinct functional groups allows for the exploration of selective and orthogonal synthetic strategies. For example, chemists can develop methods to selectively react one fluorine atom in the presence of another, or to perform a reaction at the nitro group without affecting the fluoro substituents. Such studies lead to the development of new protecting group strategies and more efficient synthetic routes to a wide array of complex molecules. scispace.com The investigation into the reactivity of such electron-deficient systems has also spurred the development of new catalytic methods and reaction conditions to achieve transformations that were previously challenging. nih.govmdpi.com

Future Research Directions and Prospects

Exploration of Novel and Sustainable Synthetic Routes and Catalytic Approaches

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 3,4-Difluoro-5-nitroanisole will likely prioritize the exploration of novel and sustainable synthetic routes that align with the principles of green chemistry. nih.govsocietechimiquedefrance.fr This involves moving away from stoichiometric reagents and harsh conditions towards catalytic, atom-economical processes.

Key areas of investigation will include:

Catalytic Nitro Group Reduction: The selective reduction of the nitro group is a pivotal transformation. Future efforts could focus on developing catalytic systems using earth-abundant, non-precious metals like iron for the (transfer) hydrogenation of the nitro group. nih.gov Such catalysts offer a more sustainable alternative to traditional precious metal systems and can exhibit high functional group tolerance and chemoselectivity. nih.gov The catalytic reduction of aromatic nitro compounds is a widely used method, but challenges in preventing over-hydrogenation to the amine remain, making the selective synthesis of intermediates like hydroxylamines a significant goal. mdpi.comresearchgate.net

One-Pot and Cascade Reactions: To improve process efficiency and reduce waste, the design of one-pot or cascade reactions will be crucial. mdpi.com For instance, a sequence involving the reduction of the nitro group followed by an in-situ condensation or cyclization could streamline the synthesis of complex heterocyclic derivatives from this compound. nih.gov

Green Solvents and Solvent-Free Conditions: Minimizing the use of hazardous organic solvents is a primary goal of sustainable chemistry. Research into performing syntheses in greener solvents (e.g., water, bio-derived solvents) or under solvent-free conditions represents a promising avenue. researchgate.netrsc.org

Novel Catalytic Strategies: The development of innovative catalysts, such as nanocatalysts or ionic liquid-supported catalysts, could offer enhanced reactivity, selectivity, and recyclability, further contributing to the sustainability of synthetic protocols. mdpi.com

Table 1: Potential Sustainable Synthetic Strategies for this compound and its Derivatives

| Strategy | Description | Potential Advantages |

|---|---|---|

| Homogeneous Iron Catalysis | Use of commercially available or in-situ prepared iron complexes for the selective reduction of the nitro group using green reductants like H₂ or formic acid. nih.gov | Low cost, low toxicity, high chemoselectivity, mild reaction conditions. |

| One-Pot Cascade Synthesis | Combining multiple reaction steps (e.g., reduction and cyclization) into a single operation without isolating intermediates. mdpi.com | Increased efficiency, reduced waste, lower energy consumption. |

| Solvent-Free Synthesis | Conducting reactions in the absence of a solvent, often with mechanical (ball-milling) or thermal activation. researchgate.net | Eliminates solvent waste, can lead to faster reaction times. rsc.org |

| Aqueous Media Synthesis | Utilizing water as a reaction medium, leveraging its unique properties to promote reactivity and simplify product isolation. | Environmentally benign, low cost, enhanced safety. |

Advanced Mechanistic Investigations of Complex Transformations Involving the Compound

A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations and optimizing reaction conditions. The electronic properties of this compound make it an excellent substrate for studying complex reaction mechanisms, particularly nucleophilic aromatic substitution (SNAr).

Future mechanistic studies should focus on:

Concerted vs. Stepwise SNAr Mechanisms: The traditional SNAr mechanism proceeds via a two-step addition-elimination pathway involving a discrete Meisenheimer complex. masterorganicchemistry.com However, recent computational and experimental evidence suggests that many SNAr reactions, particularly those not involving highly stabilized intermediates, may proceed through a concerted mechanism. nih.govnih.gov Given the presence of two fluorine atoms (good leaving groups in SNAr), this compound is an ideal candidate to investigate this mechanistic continuum. Advanced techniques like kinetic isotope effect (KIE) studies, combined with computational analysis, can be employed to distinguish between these pathways. nih.gov

Influence of Fluorine on Reactivity and Stability: As demonstrated in studies of the related compound 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), the presence of fluorine atoms can significantly affect the thermal stability and decomposition pathways of a molecule. nih.gov In DFTNAN, fluorine atoms were found to decrease thermal stability and alter the initial bond-breaking site. nih.gov Detailed thermal analysis and decomposition studies of this compound could reveal similar influences, providing crucial insights for its handling and application in materials science.

Computational Modeling of Transition States: High-level computational studies can map the potential energy surfaces of reactions involving this compound. This allows for the detailed characterization of transition states and intermediates, providing a molecular-level understanding of how substituents influence reaction barriers and product selectivity.

Design and Synthesis of Novel Derivatives with Tailored Reactivity Profiles

This compound is a valuable fluorinated building block that serves as a starting point for the synthesis of a diverse array of novel derivatives. fluorochem.co.uk The strategic modification of its functional groups can yield compounds with finely tuned electronic and steric properties, tailored for specific applications.

Future research in this area will involve:

Functionalization of the Amino Group: Reduction of the nitro group to an amine provides a versatile handle for a wide range of subsequent reactions, including amide bond formation, diazotization, and N-alkylation/arylation. This opens the door to large libraries of derivatives with varied functionalities.

Selective Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms are susceptible to displacement by various nucleophiles (e.g., O, N, S-based). The regioselectivity of this substitution can be explored and controlled, allowing for the synthesis of mono- or di-substituted products. This method is highly effective for functionalizing aromatic systems without the need for transition metal catalysts. researchgate.net

Cross-Coupling Reactions: Following conversion of the nitro group or displacement of a fluorine atom, derivatives can be synthesized that are suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of complex biaryl or aryl-amine structures.

Table 2: Potential Derivative Classes from this compound

| Derivative Class | Key Functional Group | Potential Synthetic Strategy |

|---|---|---|

| Anilines | -NH₂ | Catalytic reduction of the nitro group. mdpi.com |

| Amides/Sulfonamides | -NHCOR, -NHSO₂R | Acylation of the corresponding aniline (B41778) derivative. |

| Phenols/Thiophenols | -OH, -SH | SNAr displacement of one or both fluorine atoms with O- or S-nucleophiles. |

| Di- and Tri-substituted Amines | -NHR, -NR₂ | N-alkylation or N-arylation of the aniline; SNAr with amine nucleophiles. nih.gov |

| Heterocyclic Systems | Fused or appended heterocycles | Cyclization reactions involving the amine and an adjacent functional group. mdpi.com |

Expanded Applications in Emerging Fields of Materials Science and Medicinal Chemistry Research

The unique properties imparted by fluorine atoms mean that derivatives of this compound hold significant promise in high-value applications, particularly in medicinal chemistry and materials science. fluorochem.co.ukresearchgate.net

Medicinal Chemistry: Fluorine is present in approximately 30% of all new approved drugs. Its incorporation can enhance metabolic stability, membrane permeability, and binding affinity. As a fluorinated building block, this compound and its derivatives can be used as scaffolds for the synthesis of new bioactive compounds. fluorochem.co.uktandfonline.com The difluoro-nitro-aromatic motif is a key component in various pharmacologically active molecules, and new derivatives could be screened for a range of therapeutic targets.

Materials Science: Fluorinated organic compounds are increasingly used in advanced materials. researchgate.net The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of conjugated organic materials, which is beneficial for applications in electronics and optoelectronics as it can facilitate electron injection and improve resistance to oxidation. rsc.org Furthermore, fluorinated nitroaromatics have been used in the construction of metal-organic frameworks (MOFs) designed for the selective sensing of nitroaromatic explosives. nih.gov Derivatives of this compound could be explored as new ligands for functional MOFs or as components in novel semiconducting materials.

Table 3: Potential Applications in Emerging Fields

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Scaffolds for novel drug candidates. | Fluorine incorporation can improve pharmacokinetic properties (e.g., metabolic stability, lipophilicity). |

| Organic Electronics | n-Type or ambipolar semiconducting materials. | Fluorination lowers HOMO/LUMO energy levels, enhancing electron transport and oxidative stability. rsc.org |

| Chemical Sensing | Ligands for Metal-Organic Frameworks (MOFs). | The electron-deficient and functionalized aromatic ring can interact selectively with analytes like other nitroaromatics. nih.gov |

| Agrochemicals | Active ingredients in pesticides/herbicides. | A significant portion of licensed agrochemicals contain fluorine to enhance performance. |

Promotion of Synergistic Experimental and Computational Research Paradigms

The synergy between experimental synthesis and computational modeling is a powerful paradigm for accelerating chemical research and discovery. acs.org Future progress with this compound will be significantly enhanced by the close integration of these two approaches.

This synergistic approach would involve: